molecular formula C13H14N6O3S B6542301 N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide CAS No. 1021263-31-9

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide

Cat. No.: B6542301
CAS No.: 1021263-31-9
M. Wt: 334.36 g/mol
InChI Key: WHBBOJYLDZCGFY-UHFFFAOYSA-N
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Description

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a synthetic organic compound. It features a triazolopyridazine core, linked to a pyridine sulfonamide group through an ethylene bridge. This complex structure endows the compound with unique properties that make it of interest in various scientific fields.

Properties

IUPAC Name

N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-10-16-17-12-4-5-13(18-19(10)12)22-8-7-15-23(20,21)11-3-2-6-14-9-11/h2-6,9,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBBOJYLDZCGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide typically involves multiple steps:

  • Step 1: Synthesis of the triazolopyridazine core, starting with the preparation of 3-methyl-[1,2,4]triazolo[4,3-b]pyridazine through cyclization reactions.

  • Step 2: Formation of the ethylene bridge by reacting the triazolopyridazine with a suitable ethylene oxide derivative.

  • Step 3: Introduction of the pyridine sulfonamide group through nucleophilic substitution, using pyridine-3-sulfonyl chloride as a reagent.

Industrial Production Methods

On an industrial scale, these reactions are typically optimized to enhance yield and purity. This might involve:

  • Catalysts: Utilizing catalytic agents to improve reaction efficiency.

  • Solvents: Selecting appropriate solvents for each step to facilitate the reactions and improve product isolation.

  • Temperature Control: Maintaining precise temperature conditions to favor desired product formation and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can undergo several types of reactions:

  • Oxidation: Can be oxidized under specific conditions, though the stability of the triazolopyridazine core typically resists such changes.

  • Reduction: The sulfonamide group may be selectively reduced under controlled conditions.

  • Substitution: The compound may undergo nucleophilic or electrophilic substitution at the pyridine ring or sulfonamide group.

Common Reagents and Conditions

  • Oxidizing Agents: E.g., hydrogen peroxide in the presence of a catalyst.

  • Reducing Agents: E.g., lithium aluminum hydride for specific reductions.

  • Substitution Conditions: E.g., using halogenated derivatives for nucleophilic substitution reactions.

Major Products Formed

The reaction products depend on the reagents and conditions used but might include:

  • Oxidation Products: Often involves forming oxides of the nitrogenous ring or sulfonamide.

  • Reduction Products: Simplified or partially de-sulfonated derivatives.

  • Substitution Products: Modified pyridine or sulfonamide structures with varying functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, including a pyridine ring and a triazolo-pyridazine moiety. Its molecular formula is C13H15N5O3SC_{13}H_{15}N_5O_3S, with a molecular weight of approximately 317.36 g/mol. The presence of both sulfonamide and triazole groups contributes to its biological activity.

Pharmacological Applications

  • Antimicrobial Activity
    • Mechanism : The sulfonamide group is known for its antibacterial properties by inhibiting bacterial folate synthesis.
    • Studies : Research has shown that derivatives of triazole compounds exhibit significant antimicrobial activity against various pathogens, including resistant strains of bacteria.
  • Anticancer Properties
    • Mechanism : The triazole moiety has been associated with anti-cancer activity due to its ability to interfere with DNA replication and repair mechanisms.
    • Case Studies : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells, suggesting potential for further research into this compound's anticancer effects.
  • Anti-inflammatory Effects
    • Mechanism : Compounds containing sulfonamide groups have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes.
    • Research Findings : Preclinical studies indicate that related triazole derivatives can reduce inflammation in models of rheumatoid arthritis.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference Studies
AntimicrobialInhibition of folate synthesis
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of cyclooxygenase

Synthetic Applications

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide can also serve as a versatile building block in organic synthesis:

  • Synthesis of Novel Compounds
    • The compound can be used as a precursor for synthesizing other biologically active molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.
  • Drug Development
    • Its unique structure allows for modifications that can enhance potency or selectivity towards specific biological targets. This makes it a candidate for further drug development efforts.

Case Studies and Research Findings

  • Antimicrobial Testing
    • A study conducted on similar triazole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating the potential effectiveness of this compound in treating infections caused by resistant bacteria .
  • Cancer Cell Line Studies
    • Research involving the application of triazolo-pyridazine compounds demonstrated their ability to inhibit proliferation in various cancer cell lines, suggesting that this compound could exhibit similar effects .

Mechanism of Action

Comparing N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide with similar compounds:

  • Similar Compounds: Other triazolopyridazines, pyridine sulfonamides.

  • Uniqueness: The specific combination of the triazolopyridazine core with the pyridine sulfonamide group confers unique properties, such as enhanced binding affinity to certain biological targets and increased stability under physiological conditions.

Comparison with Similar Compounds

  • N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)benzenesulfonamide

  • N-(2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl)thiazole-5-sulfonamide

There you have it—a deep dive into the world of N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide. Enjoy your exploration of this intriguing compound!

Biological Activity

N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]pyridine-3-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, cytotoxicity against cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a triazolo-pyridazine moiety linked to a pyridine sulfonamide structure. Its molecular formula is C12H14N6O3SC_{12}H_{14}N_{6}O_{3}S, with a molecular weight of approximately 298.34 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazolo-pyridazine structure is known to inhibit various kinases, such as c-Met kinase, which plays a significant role in cancer progression and metastasis. The compound has demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Foretinib .
  • Receptor Modulation : It may also interact with receptor systems involved in cellular signaling pathways, potentially modulating responses in cancer cells.

Biological Activity and Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (μM) Mechanism of Action
A5491.06 ± 0.16c-Met kinase inhibition
MCF-71.23 ± 0.18c-Met kinase inhibition
HeLa2.73 ± 0.33Induction of apoptosis
LO2NDNot detected

Note: IC50 values represent the concentration required to inhibit cell growth by 50% in vitro.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study demonstrated that this compound exhibited significant cytotoxic effects on A549 and MCF-7 cell lines with IC50 values indicating potent activity against these cancer types .
  • Mechanistic Insights : Further research indicated that the compound could induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle. This suggests a dual mechanism involving both cytotoxicity and modulation of cell cycle progression .
  • Comparative Analysis : In comparison with other triazolo-pyridazine derivatives, this compound showed superior activity against c-Met kinase and was effective at lower concentrations than many related compounds .

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